(6-Methoxypyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2O.2ClH and a molecular weight of 211.09 g/mol . It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methanamine group at the 3-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine.
Functional Group Introduction: The methanamine group is introduced at the 3-position of the pyridine ring through a series of reactions involving intermediates such as 3-bromo-6-methoxypyridine.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: 6-Methoxypyridine-3-carboxylic acid.
Reduction: 6-Methoxypiperidine-3-methanamine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxypyridin-2-yl)methanamine dihydrochloride
- (6-Methoxypyridin-4-yl)methanamine dihydrochloride
- (6-Methoxypyridin-3-yl)methylamine
Uniqueness
(6-Methoxypyridin-3-yl)methanamine dihydrochloride is unique due to the specific positioning of the methoxy and methanamine groups on the pyridine ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)5-9-7;;/h2-3,5H,4,8H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXFQJYKCDUNTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599311 |
Source
|
Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169045-12-9 |
Source
|
Record name | 1-(6-Methoxypyridin-3-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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